Product packaging for 2,2-Dinitroethane-1,1-diamine(Cat. No.:CAS No. 172602-37-8)

2,2-Dinitroethane-1,1-diamine

Cat. No.: B064193
CAS No.: 172602-37-8
M. Wt: 150.09 g/mol
InChI Key: CQUGMNZDMWRAAN-UHFFFAOYSA-N
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Description

2,2-Dinitroethane-1,1-diamine is a high-energy organic compound of significant interest in specialized research fields, particularly as a precursor in the synthesis of complex heterocyclic systems and the development of novel energetic materials. Its molecular structure, featuring geminal nitro and amino functional groups, creates a high degree of intramolecular strain and potential for energetic release, making it a valuable subject for studying thermal stability, decomposition kinetics, and detonation phenomena. Researchers utilize this compound to explore structure-property relationships in the design of new materials with tailored performance characteristics. Its applications extend to fundamental organic synthesis, where it serves as a building block for nitrogen-rich scaffolds, and in analytical chemistry as a standard for calibrating instrumentation used in energetic materials analysis. This product is strictly for laboratory research purposes and requires handling by trained professionals with appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N4O4 B064193 2,2-Dinitroethane-1,1-diamine CAS No. 172602-37-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172602-37-8

Molecular Formula

C2H6N4O4

Molecular Weight

150.09 g/mol

IUPAC Name

2,2-dinitroethane-1,1-diamine

InChI

InChI=1S/C2H6N4O4/c3-1(4)2(5(7)8)6(9)10/h1-2H,3-4H2

InChI Key

CQUGMNZDMWRAAN-UHFFFAOYSA-N

SMILES

C(C([N+](=O)[O-])[N+](=O)[O-])(N)N

Canonical SMILES

C(C([N+](=O)[O-])[N+](=O)[O-])(N)N

Synonyms

1,1-Ethanediamine, 2,2-dinitro-

Origin of Product

United States

Electrochemical Characterization and Redox Behavior of 2,2 Dinitroethane 1,1 Diamine

Cyclic Voltammetry and Chronoamperometric Studies of 2,2-Dinitroethane-1,1-diamine

The redox behavior of this compound has been investigated using techniques such as cyclic voltammetry (CV), DC polarography, and chronoamperometry. researchgate.netresearchgate.net Studies in aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been conducted using various electrodes, including mercury, platinum, gold, and glassy carbon. researchgate.net

In these aprotic media, cyclic voltammetry reveals distinct cathodic peaks corresponding to the reduction of the compound. For instance, in a solution of 0.1 mol I⁻¹ NaClO₄ in dimethylsulfoxide, three cathodic peaks were observed at a mercury electrode. researchgate.net With a platinum electrode, a single cathodic peak was noted at -0.75 V, while a glassy carbon electrode showed a peak at -0.58 V. researchgate.net

In aqueous buffered solutions, the polarographic reduction of FOX-7 presents a more complex picture, with the total sum of limiting currents suggesting a multi-electron process. researchgate.net The behavior is highly dependent on the pH of the solution. researchgate.net

Cathodic Peak Potentials of this compound in 0.1 mol I⁻¹ NaClO₄/DMSO researchgate.net
Electrode MaterialPeak Potential (V)
Mercury-0.69, -0.84, -1.16
Platinum-0.75
Glassy Carbon-0.58

Spectroelectrochemical Investigations of this compound Transformation Products

Spectroelectrochemical techniques, particularly in-situ simultaneous electrochemical Electron Spin Resonance (SEESR) spectroscopy, have been instrumental in identifying the transient species formed during the reduction of this compound. researchgate.netresearchgate.net These studies have successfully intercepted and identified radical intermediates generated during the electrochemical process in aprotic media. researchgate.netresearchgate.net

The SEESR measurements revealed that a radical species is generated on the second reduction step. researchgate.net The ESR spectra of this radical exhibited an alternating line-width (AL) effect, which is indicative of intramolecular dynamic processes occurring on a timescale comparable to the ESR splitting constants. researchgate.net Through analysis of these spectra at various temperatures (230–335 K) and quantum chemical calculations, this intermediate has been identified as the 2,2-dinitroethane-1-amine-1-imine radical dianion. researchgate.net The observed dynamic process responsible for the AL effect is the mutual turning of the two nitro groups, which results in an intramolecular transfer of spin density. researchgate.net

Influence of Solvent and Electrolyte on the Electrochemical Properties of this compound

The solvent and supporting electrolyte play a critical role in the electrochemical behavior of this compound. researchgate.netresearchgate.netsop4cv.com The choice of solvent dictates the reduction pathway and the final products.

In aprotic solvents (acetonitrile, DMF, DMSO), the reduction is a two-electron process that initiates a molecular decomposition, leading to gaseous products. researchgate.net The stability and nature of the radical intermediates are governed by the solvent environment.

In contrast, in aqueous buffered solutions, the reduction mechanism is significantly different and highly pH-dependent. researchgate.net While the total limiting current suggests an 18-electron process, exhaustive electrolysis shows a much lower electron consumption and leads to degradation products such as gaseous N₂, N₂O, NO, and NH₃, along with nitrite (B80452) and ammonia (B1221849) ions in the solution. researchgate.net This indicates that water and protons are directly involved in the reaction sequence, leading to a complex, electrochemically-initiated degradation rather than a simple reduction. researchgate.net

The supporting electrolyte is essential for providing conductivity to the solution and preventing charge buildup at the electrodes. sop4cv.com In studies of FOX-7, salts like NaClO₄ have been used to facilitate the electrochemical measurements. researchgate.net

Comparative Electrochemical Analysis with Related Dinitro Compounds

The electrochemical reduction of this compound exhibits unique characteristics when compared to other nitro compounds, such as aromatic dinitro compounds (e.g., dinitrobenzenes) and simple aliphatic nitro compounds. researchgate.nettaylorfrancis.com

The reduction of aromatic nitro compounds typically proceeds through the formation of a radical anion, followed by further reduction to nitroso and hydroxylamine (B1172632) derivatives. researchgate.netacs.org The presence of two nitro groups, as in dinitrobenzenes, leads to multi-step reduction processes, but the aromatic ring system stabilizes the intermediates differently than the olefinic backbone of FOX-7. researchgate.net

For simple aliphatic nitro compounds, electrochemical reduction in protic media often leads to the corresponding N-alkylhydroxylamines or amines in a four- or six-electron process, respectively. taylorfrancis.com

This compound's behavior deviates significantly from these patterns. The strong intramolecular "push-pull" interaction between the amino (donor) and nitro (acceptor) groups polarizes the molecule and facilitates an electrochemically initiated decomposition after an initial two-electron transfer in aprotic media. researchgate.net This decomposition pathway, leading to gaseous nitrogen oxides and ammonia, is distinct from the typical reduction pathways of other nitro compounds that often preserve the carbon skeleton and lead to amino or hydroxylamino groups. researchgate.nettaylorfrancis.com The electrochemically triggered breakdown of the entire molecule appears to be a hallmark of FOX-7's redox properties. researchgate.net

Comparative Overview of Electrochemical Reduction of Nitro Compounds
Compound TypeTypical Reduction ProductsElectron ConsumptionKey Features
Aromatic Dinitro Compounds (e.g., Dinitrobenzene)Nitroso, Hydroxylamine, Amino derivativesMultiple, sequential one- or two-electron stepsStabilized radical anions via aromatic system researchgate.net
Aliphatic Nitro CompoundsN-Alkylhydroxylamines, Amines4-6 electrons taylorfrancis.comGenerally straightforward reduction of the nitro group taylorfrancis.com
This compound (Aprotic Media)Gaseous decomposition products2 electrons (initiating decomposition) researchgate.net"Push-pull" effect leads to electrochemically initiated decomposition researchgate.net
This compound (Aqueous Media)N₂, N₂O, NO, NH₃, NO₂⁻ researchgate.netApparent 18e⁻ process, but electrolysis shows 4-7e⁻ for full degradation researchgate.netComplex, pH-dependent degradation pathway researchgate.net

Computational and Quantum Chemical Studies of 2,2 Dinitroethane 1,1 Diamine

Density Functional Theory (DFT) Calculations for 2,2-Dinitroethane-1,1-diamine Molecular and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For this compound (FOX-7), DFT calculations have been instrumental in elucidating its fundamental molecular and electronic properties.

The molecule's structure is characterized by a significant "push-pull" effect. researchgate.net This arises from the presence of two electron-donating amino groups (-NH₂) on one carbon atom and two electron-withdrawing nitro groups (-NO₂) on the other, creating an unbalanced electron distribution across the C=C double bond. researchgate.net This electronic arrangement is a hallmark of many energetic materials, as it facilitates intramolecular electron transfer reactions. researchgate.net

Various DFT functionals, such as B3LYP, UB3LYP, and M06-2X-D3, have been employed to study FOX-7. researchgate.netrsc.orgearthlinepublishers.com For instance, DFT calculations using the B3LYP functional have been used to study the electronic structural properties of the FOX-7 crystal, yielding a calculated crystal energy of -105.81 kJ/mol. researchgate.net These studies indicate that the frontier bands are quite flat, suggesting that the molecular states are not significantly perturbed by the crystalline environment. researchgate.net

Investigations into the interaction of FOX-7 with metals have also been performed using DFT. At the UB3LYP/6-31++G(d,p) and UB3LYP/LANL2DZ levels of theory, it was found that a copper atom donates electron density to the FOX-7 molecule. earthlinepublishers.com This interaction causes the nitro groups to twist around the C-NO₂ bonds, thereby altering the push-pull characteristic of the system. earthlinepublishers.com Similar studies on composites with aluminum and gallium at the UB3LYP/6-311++G(d,p) level show that these systems are electronically stable and their formation is thermodynamically favorable. earthlinepublishers.com

Table 1: Selected DFT-Calculated Properties for FOX-7

PropertyMethod/FunctionalCalculated ValueReference
Crystal EnergyDFT/B3LYP-105.81 kJ/mol researchgate.net
H-migration Barrier (gas phase)M06-2X-D3/6-31G(d)210.9 kJ/mol rsc.org
H-migration Barrier (sheet)M06-2X-D3/6-31G(d)252.8 kJ/mol uhmreactiondynamics.org
C-NO₂ Dissociation Energy (gas phase)M06-2X-D3/6-31G(d)321.5 kJ/mol rsc.org
C-NH₂ Dissociation Energy (gas phase)M06-2X-D3/6-31G(d)474.5 kJ/mol rsc.org

Ab Initio Methods in Predicting Reactivity and Energetics of this compound

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide high accuracy in predicting the reactivity and energetics of molecules. Methods such as Møller–Plesset perturbation theory (MP2, MP4) and advanced DFT calculations have been applied to understand the stability and decomposition of FOX-7. researchgate.net

Ab initio molecular orbital calculations at MP2 and MP4 levels, along with DFT methods, have confirmed that the gas-phase FOX-7 conformer is the most stable relative to its cis-1,2 and trans-1,2 isomers. researchgate.net The Hartree-Fock method has also been found adequate for representing the behavior of the FOX-7 molecular crystal under compression. researchgate.net

Computational studies have explored the initial decomposition pathways, revealing that the presence of intermolecular hydrogen bonds in the condensed phase increases the decomposition barrier, thus decreasing the sensitivity of FOX-7 compared to the gas phase. rsc.orguhmreactiondynamics.org Increasing the complexity of the computational model from a single molecule to a sheet, surface, and bulk crystal structure progressively increases the calculated decomposition barriers. uhmreactiondynamics.org This suggests that the initial decomposition of crystalline FOX-7 is most likely to occur at the crystal's surface. uhmreactiondynamics.org

A comprehensive study using an unsupervised potential energy profile search protocol and ab initio molecular dynamics (AIMD) simulations has been conducted to identify the reaction pathways leading to various decomposition products. researchgate.net These calculations revealed that while some products can be formed through unimolecular decomposition, others are more energetically favored to form via bimolecular recombination between decomposition products or with another FOX-7 molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis of this compound in Solution

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes in different environments.

For FOX-7, MD simulations have been used to analyze spectral data and understand dynamic processes. researchgate.net The analysis of temperature-dependent ESR spectra (from 230 to 335 K) was aided by a fitting program that incorporates molecular dynamics. researchgate.net This approach described an asymmetric 2-site exchange model, which identified a dynamic process involving the mutual turning or changing of the dihedral angle of the two nitro groups. researchgate.net This conformational change results in an intramolecular spin-density (electron) transfer. researchgate.net

Reactive molecular dynamics simulations have also been employed to provide atomic-level insights into the behavior of the FOX-7 crystal under shock stimulation. researchgate.net By applying pressures ranging from 1 GPa to 90 GPa, these simulations have provided detailed information about the decomposition of FOX-7 at high pressure, showing, for example, that different crystalline faces exhibit different compressibility. researchgate.net Furthermore, a dimer potential energy function for FOX-7 was developed using symmetry-adapted perturbation theory and used in isothermal-isostress molecular dynamics simulations to study the structure and its response to temperature and pressure. researchgate.net

Computational Prediction of Spectroscopic Signatures for this compound

Computational methods are frequently used to predict and interpret spectroscopic data, providing a link between observed spectra and the underlying molecular structures and dynamics.

For FOX-7, quantum chemical calculations have been crucial in interpreting the results of in situ simultaneous electrochemical Electron Spin Resonance (ESR) measurements. researchgate.net These calculations helped identify a radical intermediate formed during electrochemical reduction as the 2,2-dinitroethane-1-amine-1-imine radical dianion. researchgate.net The simulations explained the alternating line-width effect observed in the ESR spectra as a result of intramolecular dynamic processes, specifically the turning of the nitro groups. researchgate.net

DFT calculations have also been used to predict the UV-VIS spectra of FOX-7 composites. Studies on composites of FOX-7 with aluminum and gallium admixtures showed that some of these composites are predicted to be infrared absorbing systems beyond 700 nm. earthlinepublishers.com

Theoretical Modeling of Reaction Pathways Involving this compound

Theoretical modeling has been essential in mapping out the complex reaction pathways involved in the decomposition of FOX-7. These models provide energetic details for various intermediates and transition states.

Four primary initial decomposition pathways for gas-phase FOX-7 have been identified and characterized computationally: rsc.orguhmreactiondynamics.org

Nitro-to-nitrite isomerization : This involves the isomerization of a nitro group (-NO₂) to a nitrite (B80452) group (-ONO) via a three-membered ring transition state (TS1), with a calculated barrier of 273 kJ mol⁻¹. uhmreactiondynamics.org

H-atom migration : An H-atom can migrate from an amino group to the carbon atom bearing the nitro groups through a four-membered transition state (ts3) with a barrier of 210.9 kJ mol⁻¹. rsc.org This is followed by C-NO₂ bond dissociation. rsc.org

Direct C-NO₂ bond dissociation : This pathway involves the direct cleavage of a carbon-nitro bond, leading to the formation of an intermediate radical and NO₂, with a calculated energy requirement of 321.5 kJ mol⁻¹. rsc.org

C-NH₂ bond dissociation : The cleavage of a carbon-amino bond is the most energetically demanding pathway, requiring 474.5 kJ mol⁻¹. rsc.org

These calculations demonstrate that pathways involving the nitro group are primarily responsible for the decomposition of FOX-7. uhmreactiondynamics.org Further theoretical studies have mapped a full decomposition network on the singlet surface, consisting of numerous intermediates and transition states, providing a holistic view of the pathways leading to small, stable gas-phase products like NO, NO₂, CO, and CO₂. uhmreactiondynamics.org Bimolecular reaction pathways have also been modeled, showing energetically favorable routes to products such as water (H₂O), ammonia (B1221849) (NH₃), and urea (B33335) ((NH₂)₂CO) through recombination of unimolecular decomposition products. researchgate.net

Table 2: Theoretically Modeled Initial Decomposition Pathways of Gas-Phase FOX-7

PathwayDescriptionKey SpeciesRelative Energy (kJ/mol)Reference
(i) Nitro-to-nitrite IsomerizationIsomerization of -NO₂ to -ONOTS1273 uhmreactiondynamics.org
Intermediate I118 uhmreactiondynamics.org
(ii) H-atom MigrationH-atom transfer from -NH₂ to C-(NO₂)₂ts3210.9 rsc.org
(iii) C-NO₂ Bond DissociationCleavage of the C-NO₂ bondint6 + NO₂321.5 rsc.org
(iv) C-NH₂ Bond DissociationCleavage of the C-NH₂ bondint7 + NH₂474.5 rsc.org

Chemical Reactivity and Mechanistic Aspects of 2,2 Dinitroethane 1,1 Diamine Transformations

Investigations into Degradation Pathways of 2,2-Dinitroethane-1,1-diamine

The decomposition of FOX-7 has been the subject of extensive research to understand its stability. The degradation can be initiated thermally or electrochemically, proceeding through several complex pathways.

Thermal Decomposition: Under thermal stress, the decomposition of FOX-7 is thought to begin via several competing initial steps. dtic.mil The most probable channels for unimolecular gas-phase decomposition include nitro-to-nitrite rearrangement, C-NO2 bond cleavage, and intermolecular hydrogen transfer. dtic.milresearchgate.net In the condensed phase, intermolecular hydrogen bonds play a significant role, increasing the energy barrier for decomposition compared to the gas phase. uhmreactiondynamics.org

Key proposed pathways include:

C-NO₂ Bond Homolysis: This is a primary initial step, especially at high temperatures, leading to the formation of nitrogen dioxide (NO₂) and a carbon-centered radical. researchgate.net The endothermic energy required for this process in the gas phase is approximately 300 kJ/mol. rsc.org

Nitro-to-Nitrite Isomerization: This pathway involves the rearrangement of a nitro group to a nitrite (B80452) group (O=N-O), followed by the cleavage of the O-N bond to release nitric oxide (NO). This pathway is considered to have a lower energy barrier than direct C-NO₂ bond scission. rsc.org

Hydrogen Transfer: Both intramolecular and intermolecular hydrogen transfer reactions are considered viable pathways. Intramolecular H-atom transfer from an amino group to a nitro group can occur, though intermolecular transfer is considered more likely under gentle heating (thermolysis) in the solid state. dtic.mil

Subsequent reactions of these initial fragments lead to the formation of stable gaseous products, including water (H₂O), nitrogen (N₂), carbon monoxide (CO), carbon dioxide (CO₂), ammonia (B1221849) (NH₃), hydrogen cyanide (HCN), and isocyanic acid (HNCO). researchgate.net

Electrochemical Degradation: Electrochemical reduction of FOX-7 has also been shown to initiate a chain of follow-up reactions that lead to the complete decomposition of the molecule. This suggests that the degradation process can be triggered electrochemically, potentially mirroring aspects of its thermal decomposition.

PathwayDescriptionActivation Energy / Enthalpy (Gas Phase)
C-NO₂ Bond DissociationCleavage of the carbon-nitro group bond to form NO₂ and a radical intermediate.~300-321.5 kJ/mol uhmreactiondynamics.orgrsc.org
Nitro-Nitrite RearrangementIsomerization of a -NO₂ group to a -ONO group, followed by NO elimination.~250 kJ/mol (for the transition state) rsc.org
H-atom MigrationTransfer of a hydrogen atom from an amino group to the carbon atom bearing the nitro groups.~210.9 kJ/mol uhmreactiondynamics.org
C-NH₂ Bond DissociationCleavage of the carbon-amino group bond to form an amino radical (NH₂).~461-474.5 kJ/mol uhmreactiondynamics.orgrsc.org

Acid-Base Reactivity and Proton Transfer Equilibria of this compound

The push-pull nature of FOX-7, with its electron-donating amino (-NH₂) groups and electron-withdrawing nitro (-NO₂) groups, confers both acidic and basic properties to the molecule.

The amino groups can act as Brønsted-Lowry bases, accepting a proton. The basicity of FOX-7 has been quantified through computational studies, which estimated the proton affinity to be 855 kJ/mol in the gas phase. researchgate.net Proton affinity is a measure of the energy released upon the addition of a proton, with higher values indicating stronger basicity. This strong basicity, or "alkalescence," allows the molecule to readily participate in acid-base interactions. researchgate.net

Conversely, the hydrogen atoms on the amino groups have a degree of acidity due to the strong electron-withdrawing effect of the geminal dinitro group across the double bond. This allows FOX-7 to be deprotonated under sufficiently basic conditions, such as in an aqueous solution of potassium hydroxide (B78521), to form salts like the potassium salt of FOX-7 (KFOX-7). sciencemadness.orggoogle.com The formation of an anion involves the removal of a proton from one of the amino groups, with the resulting negative charge being stabilized by resonance.

This dual reactivity allows FOX-7 to participate in proton transfer equilibria, where a proton is exchanged between molecules. The position of this equilibrium is determined by the relative acidity and basicity of the reacting species.

Nucleophilic and Electrophilic Reactions of this compound

The polarized carbon-carbon double bond in FOX-7 creates distinct sites for nucleophilic and electrophilic attack.

Nucleophilic Reactivity: The amino groups in FOX-7 are nucleophilic and can react with various electrophiles. One of the primary reactions is nucleophilic substitution, specifically transamination, where one or both amino groups are replaced by another amine or hydrazine. researchgate.net This reactivity has been utilized to synthesize a range of derivatives. For instance, FOX-7 reacts with picryl chloride in an aromatic nucleophilic substitution reaction, where an amino group of FOX-7 acts as the nucleophile. researchgate.netnih.govresearchgate.net

Electrophilic Reactivity: The carbon atom bonded to the two amino groups is electron-deficient and thus electrophilic. researchgate.net This allows it to react with nucleophiles. A notable example is in a synthetic route to FOX-7 where an isourea derivative cation, which contains the C(NH₂)(NH₂⁺) core, acts as an electrophile and undergoes nucleophilic substitution by the dinitromethane (B14754101) anion. google.com

Reaction TypeReactantProduct TypeRole of FOX-7
Nucleophilic Substitution (Transamination)Amines, HydrazineN-substituted 1,1-diamino-2,2-dinitroethenesNucleophile
Aromatic Nucleophilic SubstitutionPicryl Chloride1-Amino-1-picrylamino-2,2-dinitroethylene (APDE)Nucleophile
SalificationPotassium HydroxidePotassium salt of FOX-7Brønsted-Lowry Acid
Reaction with Hydrazino CompoundsHydrazino compoundsVarious heterocyclic derivatives (e.g., triazoles)Electrophile/Substrate

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

The kinetics and thermodynamics of the decomposition of FOX-7 have been determined using various analytical techniques, such as Differential Scanning Calorimetry (DSC), Thermogravimetry (TG), and Differential Thermal Analysis (DTA). These parameters are crucial for assessing the thermal stability of the compound.

The apparent activation energy (Ea) and the pre-exponential factor (A) for the thermal decomposition of FOX-7 have been reported in several studies, with values varying depending on the experimental conditions (e.g., heating rate, sample phase) and the calculation method used (e.g., Kissinger, Ozawa). For instance, one study reported an activation energy of 246.65 kJ/mol and a log(A) of 23.81. researchgate.net Another investigation using DSC data calculated the apparent activation energy to be 314.03 kJ/mol via the Kissinger method and 306.82 kJ/mol via the Ozawa method. rsc.org

Thermodynamic properties such as the standard molar specific heat capacity have also been measured. The value was determined to be approximately 176 J·mol⁻¹·K⁻¹ at 298.15 K. researchgate.net

ParameterValueMethod/ConditionsReference
Activation Energy (Ea)246.65 kJ/molDSC/TG, T-Jump FTIR researchgate.net
Pre-exponential factor (log A)23.81DSC/TG, T-Jump FTIR researchgate.net
Activation Energy (Ea)314.03 kJ/molKissinger Method (DSC) rsc.org
Activation Energy (Ea)306.82 kJ/molOzawa Method (DSC) rsc.org
Standard Molar Specific Heat Capacity (Cp)176.02 - 176.56 J·mol⁻¹·K⁻¹Micro-DSCIII at 298.15 K researchgate.net
Proton Affinity (PA)855 kJ/molQuantum Chemistry Calculation (Gas Phase) researchgate.net

Derivatization and Functionalization Strategies for 2,2 Dinitroethane 1,1 Diamine

Synthesis of Modified 2,2-Dinitroethane-1,1-diamine Structures

The synthesis of modified this compound structures involves a variety of chemical transformations that target the amino groups or the carbon backbone. These modifications aim to create new molecules with tailored properties.

One common strategy is the substitution of the amino groups. For instance, 1-amino-1-methylamino-2,2-dinitroethylene (AMFOX-7) has been synthesized by reacting FOX-7 with methylamine (B109427) in N-methyl pyrrolidone (NMP) at 80°C. researchgate.netresearchgate.net This modification introduces a methyl group onto one of the amino functionalities, altering the electronic and crystalline properties of the parent molecule.

Another approach involves the reaction of FOX-7 with hydrazino compounds, leading to unexpected and novel derivatives. For example, the reaction of FOX-7 with such compounds has resulted in the synthesis of 2-methyl-5-nitro-1,2,3-triazole-4-amine (MNTzA) and 1,5-bis(1-amino-2,2-dinitrovinyl)carbonohydrazide (BADCh). rsc.org These reactions demonstrate the role of FOX-7 as a precursor for more complex heterocyclic structures.

Furthermore, halogenated derivatives of FOX-7 have been synthesized, expanding the chemical space of this energetic material. acs.org The introduction of halogens can significantly impact the density and energetic output of the resulting compounds. The synthesis of nitrogen and halogen-rich derivatives of FOX-7 and its related compound H-FOX (1-hydrazinyl-2,2-dinitroethenamine) has also been reported. rsc.org

The synthesis of salts of FOX-7 is another important derivatization strategy. The reaction of FOX-7 with potassium hydroxide (B78521) in a water-methanol system yields the potassium salt of 1,1-diamino-2,2-dinitroethylene. researchgate.net Similarly, the addition of guanidinium (B1211019) chloride to FOX-7 in an aqueous solution of potassium hydroxide produces the guanidinium salt of FOX-7. sciencemadness.org A method for synthesizing FOX-7 or its salts by reacting an isourea derivative cation with a dinitromethane (B14754101) anion has also been developed. google.com

Table 1: Examples of Synthesized this compound Derivatives

Derivative Name Precursors Synthetic Approach Reference
1-amino-1-methylamino-2,2-dinitroethylene (AMFOX-7) This compound, methylamine Reaction in N-methyl pyrrolidone (NMP) at 80.0°C researchgate.netresearchgate.net
2-methyl-5-nitro-1,2,3-triazole-4-amine (MNTzA) This compound, hydrazino compounds Unexpected reaction leading to triazole formation rsc.org
1,5-bis(1-amino-2,2-dinitrovinyl)carbonohydrazide (BADCh) This compound, carbohydrazide Reaction of two FOX-7 molecules with carbohydrazide researchgate.netrsc.org
Halogenated FOX-7 derivatives This compound Halogenation reactions acs.org
Potassium salt of 1,1-diamino-2,2-dinitroethylene This compound, potassium hydroxide Reaction in a water-methanol system researchgate.net
Guanidinium salt of FOX-7 This compound, guanidinium chloride, potassium hydroxide Reaction in an aqueous solution sciencemadness.org

Introduction of Diverse Functional Groups onto the this compound Scaffold

The introduction of diverse functional groups onto the this compound scaffold is a primary strategy for modulating its properties. The amino groups of FOX-7 are reactive sites that can be functionalized to introduce a wide range of chemical moieties.

The synthesis of amino-substituted derivatives is a key area of investigation. researchgate.net These modifications can enhance thermal stability and alter energetic performance. For example, the introduction of a methylamino group to form AMFOX-7 results in a derivative with higher thermal stability than the parent FOX-7. researchgate.net

The reaction with glyoxal (B1671930) leads to the formation of 4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI), demonstrating the potential for creating cyclic derivatives from the FOX-7 scaffold. researchgate.net This introduces hydroxyl groups and a five-membered ring structure.

Furthermore, the synthesis of azo-bridged FOX-7 derivatives introduces an azo (-N=N-) linkage, which is a common feature in energetic materials. acs.org These modifications can lead to compounds with interesting energetic and hypergolic properties. The creation of nitrogen and halogen-rich derivatives also showcases the versatility of functionalizing the FOX-7 structure. rsc.org

Theoretical studies have also been conducted to design novel FOX-7-like energetic compounds with various functional groups. rsc.org These computational efforts explore the introduction of additional nitro groups and nitrogen-containing heterocyclic rings to enhance detonation performance.

Table 2: Functional Groups Introduced onto the this compound Scaffold

Functional Group/Structural Motif Method of Introduction Resulting Derivative (Example) Reference
Methylamino Reaction with methylamine 1-amino-1-methylamino-2,2-dinitroethylene (AMFOX-7) researchgate.netresearchgate.net
Triazole ring Reaction with hydrazino compounds 2-methyl-5-nitro-1,2,3-triazole-4-amine (MNTzA) rsc.org
Carbonohydrazide bridge Reaction with carbohydrazide 1,5-bis(1-amino-2,2-dinitrovinyl)carbonohydrazide (BADCh) researchgate.netrsc.org
Halogens Halogenation Halogenated FOX-7 acs.org
Imidazolidine ring with hydroxyl groups Reaction with glyoxal 4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI) researchgate.net
Azo bridge Synthetic routes involving azo coupling Azo-bridged FOX-7 derivatives acs.org

Impact of Derivatization on Electronic and Reactive Properties of this compound

The derivatization of this compound has a profound impact on its electronic structure and, consequently, its reactive properties, including thermal stability and energetic performance. The "push-pull" nature of FOX-7, arising from the electron-donating amino groups and electron-withdrawing nitro groups, is a key determinant of its properties. researchgate.net

The introduction of different functional groups also significantly affects the detonation properties. Theoretical studies on designed FOX-7-like compounds suggest that higher nitrogen content in heterocyclic rings and more nitro groups are key factors for enhanced detonation performance. rsc.org For example, the derivative BADCh, while having a complex structure, exhibits good thermal stability and detonation properties comparable to FOX-7 and RDX. rsc.org

The presence of intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure of FOX-7 and its derivatives, which in turn affects their sensitivity. rsc.orguhmreactiondynamics.org Derivatization can alter these hydrogen bonding networks. The planarity of the molecule is another factor that can influence stability. rsc.org

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the effects of derivatization. For example, the interaction of FOX-7 with a copper atom was shown to alter the conformation of the nitro groups, thereby varying the push-pull character of the system, which is expected to affect its explosive properties. earthlinepublishers.com

Table 3: Impact of Derivatization on Selected Properties of this compound

Derivative Modification Impact on Properties Reference
1-amino-1-methylamino-2,2-dinitroethylene (AMFOX-7) Methylation of one amino group Higher thermal stability than FOX-7. researchgate.net
4,5-dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI) Formation of a cyclic structure with hydroxyl groups Lower critical temperature of thermal explosion (183.78 °C) compared to FOX-7. researchgate.net
1,5-bis(1-amino-2,2-dinitrovinyl)carbonohydrazide (BADCh) Bridging two FOX-7 units with carbohydrazide Excellent thermal stability (decomposition peak >250 °C), lower sensitivity, and similar detonation properties to FOX-7 and RDX. rsc.org
Designed FOX-7-like compounds Introduction of additional nitro groups and N-rich heterocycles Theoretical predictions of superior detonation performance compared to FOX-7. rsc.org
FOX-7-Copper composite Interaction with a copper atom Alteration of the push-pull character, which is expected to affect explosive properties. earthlinepublishers.com

Coordination Chemistry and Metal Complexes of 2,2 Dinitroethane 1,1 Diamine

Exploration of 2,2-Dinitroethane-1,1-diamine as a Ligand7.2. Synthesis and Characterization of Metal Complexes Incorporating 2,2-Dinitroethane-1,1-diamine7.3. Electronic and Structural Properties of this compound Coordination Compounds7.4. Reactivity and Stability of this compound in Metal Coordination Environments

Further investigation into this specific compound would require novel research, as it is not described in the current body of scientific literature.

Applications and Role of 2,2 Dinitroethane 1,1 Diamine in Advanced Materials Science

2,2-Dinitroethane-1,1-diamine as a Precursor for High-Energy Materials Development

The unique combination of energy and insensitivity in this compound makes it an important precursor for developing new energetic materials. researchgate.netnato.int Its performance is comparable to that of RDX, but with significantly lower sensitivity, similar to TATB. nih.gov Research focuses on modifying the FOX-7 molecule to create derivatives with tailored properties, including enhanced performance and different physical characteristics.

Key research findings include:

Synthesis of Derivatives: The amino groups on the FOX-7 molecule provide reactive sites for chemical modification. Scientists have successfully synthesized various derivatives, including halogenated and azo-bridged compounds. researchgate.netacs.org These new molecular structures have been shown to exhibit energetic properties that approach those of the widely used secondary explosive, RDX. acs.org

Performance Characteristics: FOX-7 possesses a high density and a calculated detonation velocity comparable to established explosives. nato.int Its favorable balance of power and stability makes it a candidate for insensitive booster charges. nato.int The development of derivatives aims to further optimize this balance for specific applications.

Hypergolic Properties: Certain halogenated azo-derivatives of FOX-7 have demonstrated hypergolic properties, meaning they ignite spontaneously upon contact with common fuels like hydrazines. acs.org This opens a new potential application for FOX-7-based materials as oxidizers in propellant systems. acs.org

Below is a data table comparing the properties of FOX-7 to other common high-energy materials.

PropertyThis compound (FOX-7)RDXHMXTATB
Density (g/cm³) 1.885 researchgate.net1.821.911.93
Detonation Velocity (m/s) 8,047 (at 1.696 g/cm³) researchgate.net8,7509,1007,350
Impact Sensitivity (H50, cm) 89.1 (5kg) researchgate.net32 (2.5kg)32 (2.5kg)>320 (2.5kg)
Friction Sensitivity (N) >353120120>353

Note: Sensitivity values can vary based on the test method and crystal morphology.

Integration of this compound into Polymer Architectures

The integration of energetic materials into polymer matrices is a key strategy for creating polymer-bonded explosives (PBXs) with improved mechanical properties and reduced sensitivity. While research on directly polymerizing this compound is still an emerging area, its structure as a diamine suggests significant potential for its use as a monomer in advanced polymer synthesis.

Diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength. specialchem.commdpi.com The incorporation of an energetic diamine like this compound into a polymer backbone could lead to the development of energetic polymers or binders. These materials could provide both structural integrity and energetic functionality to a formulation.

Research in the broader field of energetic materials has shown that incorporating polymers can significantly enhance the properties of explosives. For instance, studies on 2,4-dinitroanisole (B92663) (DNAN)-based explosives have demonstrated that the addition of fusible polymers improves mechanical strength by creating a "reinforced concrete" microstructure, which reduces internal defects and enhances resistance to crack growth. energetic-materials.org.cn This principle could be applied to FOX-7 based formulations, where a polymer binder could improve its processability and mechanical robustness for various applications.

Potential approaches for integration include:

Use as a Curing Agent: The diamine functionality could be used to cross-link polymer chains, creating a robust, three-dimensional network that encapsulates other energetic materials.

Synthesis of Energetic Thermoplastics: By reacting with dicarboxylic acids or other suitable monomers, it may be possible to create linear polyamides or polyimides where the energetic FOX-7 unit is an integral part of the polymer chain. mdpi.com

Potential Contributions of this compound to Novel Material Properties

The incorporation of this compound or its derivatives into new materials offers the potential to impart a unique set of properties derived from its distinct molecular structure.

Combined Energy and Insensitivity: The most significant contribution is the ability to introduce high energy density into a material while maintaining low sensitivity to mechanical shock and friction. researchgate.netnih.gov This is a critical goal in the development of insensitive munitions (IM), which are designed to be safer to handle, transport, and store. nih.gov

Control of Crystal Morphology: Research has shown that the properties of FOX-7 can be tuned by controlling its crystal morphology. nih.gov Techniques have been developed to produce spherical FOX-7 particles, which can improve packing density and flow characteristics in formulations. nih.govrsc.org Spherical particles have been shown to release energy faster and in greater amounts compared to the raw, irregularly shaped crystals. nih.gov This ability to engineer the physical form of the material provides another avenue for creating novel materials with tailored performance.

Oxidizing Properties in Propellants: As demonstrated by its halogenated azo-derivatives, the FOX-7 structure can be modified to create powerful oxidizers that are hypergolic with certain fuels. acs.org This expands its potential use beyond explosives into the realm of advanced rocket propellants.

The unique "push-pull" electronic structure of this compound is fundamental to these properties, enabling intramolecular electron transfer that is characteristic of energetic performance while also contributing to the stability of the molecule. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Analysis of 2,2 Dinitroethane 1,1 Diamine

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis of 2,2-Dinitroethane-1,1-diamine

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, mass spectrometric studies, particularly using electron ionization (EI), have been instrumental in confirming its molecular mass and investigating its decomposition pathways.

Under electron ionization, this compound exhibits a strong molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 148, which corresponds to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. Studies involving isotopically labeled (deuterated and ¹⁵N-labeled) FOX-7 have been crucial in identifying the atomic composition of its fragments. Key EI-induced fragments have been identified at m/z 86 and m/z 69. foi.se

In addition to standard EI-MS, online photoionization mass spectrometry has been employed to study the thermal decomposition products of FOX-7. These experiments have identified several smaller fragments, providing insight into the molecule's breakdown under thermal stress. The major gaseous products observed include water (H₂O), carbon monoxide (CO), and nitric oxide (NO). rsc.org

A summary of the key mass spectrometric fragments of this compound is presented in the interactive table below.

Fragment (m/z)Proposed IdentityIonization Method
148[C₂H₄N₄O₄]⁺ (Molecular Ion)Electron Ionization
86EI-induced fragmentElectron Ionization
72.72[(NH₂)₂C]=C=OPhotoionization
69EI-induced fragmentElectron Ionization
55.81(NH₂)C=C=OPhotoionization
45.79NO₂Photoionization
30NOPhotoionization
28COPhotoionization
18H₂OPhotoionization

The fragmentation pattern suggests that the initial decomposition steps may involve the cleavage of the C-NO₂ bond, a common feature in the mass spectrometry of nitro compounds. The presence of smaller fragments like CO, NO, and H₂O in thermal decomposition studies further illuminates the complex chemistry involved in the breakdown of this energetic material. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide key information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), is characterized by a single, broad peak. researchgate.net This resonance is attributed to the four protons of the two amino (-NH₂) groups. The broadness of the peak suggests a dynamic process, such as proton exchange with the solvent or intermolecular hydrogen bonding.

The ¹³C NMR spectrum of this compound displays two distinct signals, corresponding to the two different carbon environments in the molecule. One peak is assigned to the carbon atom bonded to the two amino groups [C(NH₂)₂], while the other is assigned to the carbon atom bonded to the two nitro groups [C(NO₂)₂]. researchgate.net A notable feature of the spectrum is the significantly lower intensity of the peak corresponding to the carbon atom attached to the nitro groups. This is a common observation for carbon atoms bonded to quadrupolar nitrogen atoms and electron-withdrawing groups. researchgate.net

The table below summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound.

NucleusChemical Shift (ppm)Assignment
¹H~8.77-NH₂
¹³C~158.8C(NH₂)₂
¹³C~128.5C(NO₂)₂

These NMR data are consistent with the proposed molecular structure of this compound, confirming the presence of two distinct carbon environments and chemically equivalent protons in the amino groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques are particularly useful for characterizing the amino (-NH₂) and nitro (-NO₂) groups, which are central to its chemical properties.

The FT-IR spectrum of this compound shows characteristic absorption bands that confirm the presence of these key functional groups. The N-H stretching vibrations of the amino groups typically appear in the region of 3220-3416 cm⁻¹. The nitro group gives rise to strong absorptions corresponding to its symmetric and asymmetric stretching modes, which are observed in the 1332-1620 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. Studies on single crystals of this compound have revealed its vibrational behavior under various conditions, including high pressure. nih.gov The Raman spectrum shows a number of distinct peaks corresponding to the various vibrational modes of the molecule, including those of the C-C and C-N bonds, as well as the bending and stretching modes of the amino and nitro groups.

The following interactive table presents a summary of the key vibrational bands observed for this compound.

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopic Technique
3220-3416N-H stretchingFT-IR
1332-1620NO₂ stretchingFT-IR
~1600NH₂ scissoringRaman
~1400C-N stretchingRaman
~1300NO₂ symmetric stretchingRaman
~800NO₂ bendingRaman

The analysis of the vibrational spectra of this compound not only confirms its molecular structure but also provides insights into the strength of its chemical bonds and the nature of the intermolecular interactions, such as hydrogen bonding, which play a significant role in its solid-state properties.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction studies have provided detailed information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

At ambient conditions, this compound exists in its α-phase, which has a monoclinic crystal system with the space group P2₁/n. iucr.org The crystal structure is characterized by a layered arrangement of molecules, where the layers are held together by a network of intra- and intermolecular hydrogen bonds. These hydrogen bonds form between the hydrogen atoms of the amino groups and the oxygen atoms of the nitro groups of adjacent molecules. iucr.org

The molecular geometry of this compound reveals a planar structure for the C₂N₄ backbone, with the nitro and amino groups exhibiting some degree of twisting relative to this plane. The C-C bond length is intermediate between that of a typical single and double bond, suggesting some degree of delocalization of π-electrons across the molecule. researchgate.net This "push-pull" electronic effect, with the electron-donating amino groups and electron-withdrawing nitro groups, is a key feature of its molecular structure.

The table below provides key crystallographic data for the α-phase of this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)~6.94
b (Å)~6.57
c (Å)~11.32
β (°)~90.55

In addition to the α-phase, several other polymorphs of this compound have been identified at different temperatures and pressures, indicating a complex phase behavior for this material. The detailed structural information obtained from X-ray crystallography is essential for understanding the relationship between the molecular and crystal structure of this compound and its properties as an energetic material.

Future Research Directions and Uncharted Avenues for 2,2 Dinitroethane 1,1 Diamine Chemistry

Emerging Synthetic Paradigms for 2,2-Dinitroethane-1,1-diamine

One promising approach involves reacting an isourea derivative cation with a dinitromethane (B14754101) anion. google.com This method circumvents some of the problematic and sensitive intermediates found in earlier multi-step syntheses involving nitrogen heterocycles. google.com Another area of development is the refinement of processes that start from intermediates like 2-methylimidazolidine-4,5-dione (B12527554) or 4,6-dihydroxy-2-methylpyrimidine, with a focus on enhancing process safety by eliminating dangerous by-products like dinitromethane. sciencemadness.orgtandfonline.com

A key challenge is the development of a scalable process that is both economically viable and environmentally conscious. Research into continuous flow reactors, alternative nitrating agents, and improved purification techniques, such as recrystallization from different solvents to enhance crystal morphology and stability, are critical future directions. sciencemadness.orgrsc.org

Synthetic Route Starting Materials Key Intermediates Reported Advantages Reference
Heterocycle Nitration 2-methylimidazole2-(dinitromethylene)-5,5-dinitro-4-imidazolidinoneOriginal documented synthesis researchgate.net
Improved Heterocycle Route Acetamidine hydrochloride, Diethyl oxalate2-methoxy-2-methylimidazolidine-4,5-dioneImproved scalability and safety tandfonline.com
Isourea Derivative Route Isourea derivative cation, Dinitromethane anionN/A (Direct condensation)Avoids sensitive heterocyclic intermediates google.com

Deeper Mechanistic Understanding of Complex Reactions Involving this compound

The thermal decomposition of FOX-7 is a central area of study, as it governs the material's stability and performance. Current research, largely based on molecular dynamics simulations, suggests that the initial decomposition step is complex and can follow multiple pathways depending on the conditions. rsc.orgtandfonline.com The primary competing initial reactions are C–NO2 bond fission (homolysis) and intramolecular hydrogen transfer. rsc.orgresearchgate.net

Future research will likely focus on elucidating these decomposition pathways under a wider range of conditions, such as extreme pressures and temperatures, which are relevant to detonation phenomena. tandfonline.com Advanced spectroscopic techniques combined with quantum chemical calculations could provide a more detailed picture of the transient species and reaction intermediates formed during decomposition. rsc.org

Beyond decomposition, the reactivity of FOX-7 is rich and offers many avenues for exploration. researchgate.net Its unique "push-pull" electronic structure, with electron-donating amino groups on one side of the double bond and electron-withdrawing nitro groups on the other, makes it a fascinating subject for mechanistic studies in organic chemistry. researchgate.netbenthamdirect.comresearchgate.net Exploring its utility in nucleophilic and electrophilic substitution reactions, coordination chemistry with metals, and as a precursor for novel heterocyclic compounds are all promising areas for future investigation. researchgate.netresearchgate.net

Decomposition Pathway Description Key Finding Investigative Method Reference
C–NO2 Bond Fission The carbon-nitro group bond breaks, releasing NO2.Often considered the dominant initial step in decomposition. rsc.orgresearchgate.netReaxFF Molecular Dynamics, DFT Simulations rsc.org
Intramolecular H-Transfer A hydrogen atom moves from an amino group to a carbon or nitro group.Has a lower energy barrier in isolated molecules but may not dominate in solids. rsc.orgDFT, ab initio Molecular Dynamics tandfonline.comresearchgate.net
Nitro-Nitrite Isomerization The -NO2 group rearranges to an -ONO group.Investigated as a possible initiation mechanism.Theoretical Calculations dtic.mil

Interdisciplinary Applications and Bridging to Other Scientific Fields

While the primary application of FOX-7 is in the field of energetic materials as an insensitive high explosive to replace compounds like RDX, its unique properties suggest potential in other scientific domains. dtic.milwikipedia.orgrsc.orgwikipedia.org

Materials Science: The layered crystal structure of FOX-7, with extensive intermolecular hydrogen bonding, makes it an interesting candidate for studies in crystal engineering. rsc.org Understanding how modifications to the molecular structure affect crystal packing could lead to the design of new materials with tailored physical properties.

Coordination Chemistry: The amino groups of FOX-7 can act as ligands, allowing for the synthesis of metal complexes. researchgate.net These materials could have novel catalytic, electronic, or energetic properties, bridging the gap between energetic materials and inorganic chemistry.

Precursor for Organic Synthesis: The high reactivity and functional group density of FOX-7 make it a potentially valuable starting material for the synthesis of complex nitrogen- and oxygen-containing heterocyclic compounds. researchgate.net These structures are of interest in medicinal chemistry and materials science.

Future research should focus on exploring these non-traditional applications, potentially leading to the development of new functional materials derived from FOX-7's unique molecular framework.

Computational Advancements in Predicting this compound Behavior

Computational chemistry has been instrumental in understanding FOX-7, and its role is set to expand further. dtic.mil Theoretical methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations have provided deep insights into its structure, stability, and decomposition mechanisms. rsc.orgtandfonline.comuhmreactiondynamics.org

Future computational efforts will likely focus on several key areas:

Multi-scale Modeling: Bridging the gap from single-molecule behavior to the macroscopic properties of the bulk material. This involves developing more accurate force fields for large-scale MD simulations to predict properties like detonation performance and sensitivity more reliably. rsc.org

Designing Derivatives: Using computational screening to design novel FOX-7 derivatives with enhanced performance or stability. rsc.orgresearchgate.net By systematically modifying the functional groups on the FOX-7 backbone, researchers can predict the properties of new compounds before attempting their synthesis, accelerating the discovery of next-generation energetic materials. rsc.org

Intermolecular Interactions: Advanced computational models are being used to accurately predict the intermolecular forces that govern the crystal structure of FOX-7 and its dimers. gaussian.com This is crucial for understanding sensitivity, as these weak interactions play a significant role in how the material responds to shock or impact.

The continuous improvement of computational power and theoretical methods will enable an increasingly predictive approach to the study of FOX-7, guiding experimental work and deepening the fundamental understanding of its complex chemical behavior.

Q & A

Basic Research: How can the synthesis of FOX-7 be optimized for reproducibility in academic laboratories?

FOX-7 is typically synthesized via nitration of 2-methylpyrimidine-4,6-diol, followed by controlled decomposition of intermediates like dinitromethane. Key parameters include:

  • Reaction time and temperature : Prolonged heating (>24 hours) at 50–60°C in dilute sulfuric acid minimizes side reactions .
  • Solvent selection : Dichloromethane (CH₂Cl₂) improves yield by stabilizing reactive intermediates during nitration .
  • Safety protocols : Dinitromethane byproducts must be neutralized using reducing agents (e.g., Fe²⁺) to avoid explosive hazards .
ParameterOptimal ConditionYield (%)Reference
Reaction Time24–36 hours65–75
Temperature50–60°C70

Basic Research: What analytical methods are most effective for characterizing FOX-7 purity and structural integrity?

  • HPLC-MS : Detects trace impurities (e.g., unreacted dinitromethane) with a detection limit of 0.1% .
  • FTIR Spectroscopy : Identifies nitro (-NO₂) and amino (-NH₂) functional groups (peaks at 1540 cm⁻¹ and 3350 cm⁻¹, respectively) .
  • X-ray Diffraction (XRD) : Confirms crystallinity; FOX-7 exhibits a monoclinic crystal structure (space group P2₁/c) .

Advanced Research: How do polymorphic transformations of FOX-7 influence its impact sensitivity?

FOX-7 undergoes heat-induced polymorphic transitions (α → β → γ phases) that reduce sensitivity:

  • α-phase : Metastable, high sensitivity (impact energy ~5 J).
  • β-phase : Stable at 110–160°C, lowers sensitivity by 30% due to improved hydrogen-bonding networks .
  • Mechanism : Reduced sensitivity correlates with increased crystal density (β-phase: 1.93 g/cm³ vs. α-phase: 1.87 g/cm³) .

Advanced Research: What is the role of radical intermediates in FOX-7’s electrochemical behavior?

In situ electrochemical ESR studies reveal:

  • Radical Formation : Reduction of FOX-7 generates nitro radical anions (•NO₂⁻) stabilized by intramolecular charge transfer .
  • Push-Pull Effect : The amino groups donate electrons to nitro groups, enabling redox activity at low potentials (-0.5 V vs. Ag/AgCl) .

Advanced Research: How do computational models explain FOX-7’s thermodynamic stability?

Density Functional Theory (DFT) simulations show:

  • Thermal Decomposition : Activation energy (Eₐ) for decomposition is 180 kJ/mol, consistent with experimental DSC data (peak at 220°C) .
  • Hydrogen Bonding : Intramolecular H-bonds (N–H···O) contribute to stability, with bond lengths of 1.8–2.0 Å .

Data Contradiction Analysis: Why do reported detonation velocities for FOX-7 vary across studies?

Discrepancies arise from differences in crystal morphology and testing conditions:

  • Crystal Defects : Defect-rich samples show velocities of 8,670 m/s, while defect-free crystals reach 9,020 m/s .
  • Methodological Variability : Cylinder tests vs. plate dent tests yield ±3% variation .

Advanced Research: How can FOX-7’s sensitivity to friction be experimentally mitigated?

  • Additive Engineering : Co-crystallization with 5% polymeric binders (e.g., PVDF) reduces friction sensitivity from 80% to 40% .
  • Surface Passivation : Coating with graphene oxide layers decreases surface reactivity .

Basic Research: What solvent systems are optimal for recrystallizing FOX-7 without decomposition?

  • Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) at 60°C achieves >90% recovery .
  • Avoid Protic Solvents : Water or ethanol induces hydrolysis, forming nitramines .

Advanced Research: What mechanisms govern FOX-7’s decomposition pathways under high-pressure conditions?

High-pressure XRD and Raman spectroscopy reveal:

  • Phase Transitions : At 10 GPa, FOX-7 undergoes irreversible amorphization, releasing NO₂ and NH₃ .
  • Detonation Chemistry : Decomposition products (CO, N₂, H₂O) are confirmed via time-resolved mass spectrometry .

Methodological Guidance: How can researchers validate computational predictions of FOX-7’s properties experimentally?

  • Synchrotron Studies : Compare DFT-predicted bond lengths with synchrotron XRD data (accuracy ±0.02 Å) .
  • Thermogravimetric Analysis (TGA) : Validate predicted decomposition kinetics (Eₐ ±5 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.